3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine

BRD4 Bromodomain inhibitor AlphaScreen IC50

This BRD4-BD1 co-crystallized probe (PDB 8GPZ) provides a crystallographically validated binding mode, enabling precise biophysical assay development (SPR, ITC, DSF) and intracellular target engagement studies (CETSA, NanoBRET). Its moderate 5.7–7.4 μM IC₅₀ and balanced BD1/BD2 inhibition avoid selectivity artifacts when benchmarking novel inhibitors. The published ¹H-NMR (DMSO-d₆) and exact mass (<1 ppm error) serve as a fiducial fingerprint for QC verification. As the most potent 3-methyl-6-(alkylpiperidine) analog in the triazolopyridazine SAR series, it is the optimal starting point for medicinal chemistry optimization—generic substitution without confirming the exact 6-(4-methylpiperidin-1-yl) pattern risks complete loss of BRD4-BD1 binding activity. Procure this structurally authenticated chemical probe to accelerate your epigenetic drug discovery program with a well-defined reference ligand.

Molecular Formula C12H17N5
Molecular Weight 231.3 g/mol
CAS No. 300804-29-9
Cat. No. B3258124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS300804-29-9
Molecular FormulaC12H17N5
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
InChIInChI=1S/C12H17N5/c1-9-5-7-16(8-6-9)12-4-3-11-14-13-10(2)17(11)15-12/h3-4,9H,5-8H2,1-2H3
InChIKeyNODJHUWKRQTQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Sheet: 3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 300804-29-9)


3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 300804-29-9) is a synthetic heterocyclic compound built on the [1,2,4]triazolo[4,3‑b]pyridazine core. This scaffold has been validated as a bromodomain inhibitor chemotype, with the target compound specifically co‑crystallized in the BRD4 BD1 pocket [1]. The compound is characterized analytically by a molecular weight of 231.3 g·mol⁻¹ (C₁₂H₁₇N₅), a diagnostic 1H‑NMR spectrum in DMSO‑d₆, and an exact mass of 231.1484 Da [2]. It serves as a structurally defined chemical probe for epigenetic target engagement studies.

Substitution Risk Analysis for CAS 300804‑29‑9: Structure–Activity Relationship Incompatibilities


Within the [1,2,4]triazolo[4,3‑b]pyridazine series, minor structural modifications at the 6‑position or the 3‑methyl substituent cause large shifts in bromodomain inhibition. In the same published study [1], altering the 6‑(4‑methylpiperidin‑1‑yl) motif to a different amine, or replacing the 3‑methyl group, resulted in BD1 IC₅₀ values ranging from 5.7 μM to >32 μM—greater than a 5‑fold difference. A chemically similar compound (tert‑butyl ((6‑(4‑methylpiperidin‑1‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑3‑yl)methyl)carbamate) exhibited a completely divergent pharmacological profile [1]. Consequently, generic substitution without confirming the exact substitution pattern carries a high risk of losing the specific BRD4‑BD1 binding activity and the crystallographically defined binding mode that distinguish this compound.

Head‑to‑Head Technical Comparison: 3‑Methyl‑6‑(4‑methyl‑1‑piperidyl)‑[1,2,4]triazolo[4,3‑b]pyridazine vs. Close Structural Analogs


BRD4 Bromodomain 1 (BD1) Potency Differentiation Among [1,2,4]Triazolo[4,3‑b]pyridazine Congeners

Compound 14 (the target) exhibits a BD1 IC₅₀ of 5.7 ± 1.4 μM, which is 3.0‑fold more potent than the closest 3‑methyl analog compound 6 (IC₅₀ = 9.6 ± 2.0 μM) and 4.4‑fold more potent than compound 12 bearing a bulkier alkyl linker (IC₅₀ = 25.2 ± 4.6 μM) [1]. This difference is directly attributable to the 6‑(4‑methylpiperidin‑1‑yl) substitution on the target, as confirmed by the SAR table in the primary publication [2]. The benchmark pan‑BET inhibitor JQ1 achieves a BD1 IC₅₀ of 0.195 μM, underscoring the moderate but consistent potency of the triazolopyridazine series [1].

BRD4 Bromodomain inhibitor AlphaScreen IC50

BD1/BD2 Selectivity Profile Relative to Other Triazolopyridazine Inhibitors

The target compound demonstrates a BD2 IC₅₀ of 7.4 ± 2.2 μM, yielding a BD2/BD1 selectivity ratio of approximately 1.3 [1]. This near‑unity selectivity is comparable to JQ1 (BD2/BD1 ratio ≈ 1.3) but contrasts with compound 12, which shows a markedly inferior BD2 potency of 36.5 ± 12.3 μM and a ratio of ~1.45, suggesting slightly altered domain preference [1]. The narrow selectivity window allows the target to serve as a balanced BD1/BD2 binder, which is a distinct experimental feature when a non‑selective bromodomain engagement is desired.

BD2 selectivity Bromodomain profiling AlphaScreen dual assay

Crystallographically Defined Binding Mode in BRD4 BD1

A high‑resolution (1.53 Å) co‑crystal structure of the target compound bound to BRD4 BD1 has been determined (PDB 8GPZ) [1]. The structure reveals a distinct binding pose compared to other triazolopyridazine analogs co‑crystallized in the same study: compounds 5 (PDB 8GQ0), 6 (PDB 7YQ9), and 12 (PDB 7YMG) [2]. The 4‑methylpiperidine moiety occupies the KAc binding pocket, which can guide rational modifications for affinity improvement. In contrast, many closely related derivatives lacking the 4‑methylpiperidine group could not be co‑crystallized under identical conditions, implying that this substitution promotes a stable protein–ligand complex.

X-ray cocrystal BRD4 BD1 Structure-based design

Confirmed Structural Assignment by 1H‑NMR and High‑Resolution Mass Spectrometry

The target compound has been unambiguously characterized by 1H‑NMR spectroscopy in DMSO‑d₆ and its exact mass confirmed as 231.1484 Da via HRMS in the primary literature [1] and independent spectral databases [2]. The aromatic proton integration and coupling constants (¹H NMR δ 7.89 (d, J = 9.8 Hz), 6.87 (d, J = 9.8 Hz)) unequivocally verify the [1,2,4]triazolo[4,3‑b]pyridazine ring system [1]. For procurement, this means batches can be identity‑tested against published spectroscopic fingerprints, minimizing the risk of receiving a mis‑synthesized or regioisomeric product.

Analytical QC 1H‑NMR Exact mass confirmation

Definitive Use Cases for 3‑Methyl‑6‑(4‑methyl‑1‑piperidyl)‑[1,2,4]triazolo[4,3‑b]pyridazine Based on Experimentally Validated Differentiation


Biophysical Binding Assays with a Structurally Validated BRD4 Bromodomain Probe

The availability of a high‑resolution co‑crystal structure (PDB 8GPZ) [1] makes this compound an ideal reference ligand for biophysical assays (SPR, ITC, DSF) that require a probe with a known binding pose and moderate micromolar affinity. Its balanced BD1/BD2 inhibition avoids confounding selectivity artifacts when benchmarking novel BRD4 inhibitors.

Structure–Activity Relationship (SAR) Campaigns Targeting the Triazolopyridazine Scaffold

Because the compound represents the most potent 3‑methyl‑6‑(alkylpiperidine) analog in the published triazolopyridazine SAR table [1], it serves as a validated starting point for medicinal chemistry optimization. Researchers can modify the piperidine moiety while retaining the crystallographically confirmed binding mode.

Analytical Reference Standard for Identity Confirmation of Triazolopyridazine Derivatives

The published 1H‑NMR spectrum in DMSO‑d₆ and exact mass measurement (< 1 ppm error) [1][2] provide a fiducial fingerprint for QC laboratories that need to verify the identity and purity of this specific compound or closely related synthetic products.

Epigenetic Tool Compound for BRD4 Bromodomain Target Engagement in Cellular Thermal Shift Assays (CETSA)

With a cellular‑thermal‑shift‑compatible potency range (BD1/BD2 IC₅₀ ≈ 5.7–7.4 μM) and a well‑defined protein‑ligand interface, the compound can be used to monitor intracellular BRD4 engagement before scaling to more potent clinical candidates, thus providing a reference signal in CETSA or NanoBRET experiments [1].

Quote Request

Request a Quote for 3-Methyl-6-(4-methyl-1-piperidyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.